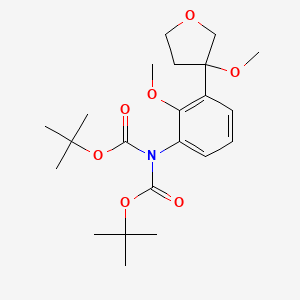
N,N-Bis(Boc)-2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD32702032” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32702032” involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and solubility of the final product .
Industrial Production Methods: Industrial production of “MFCD32702032” often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process is designed to be simple and scalable, allowing for the production of significant quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: “MFCD32702032” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD32702032” include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and catalysts to promote the exchange of functional groups .
Major Products Formed: The major products formed from the reactions of “MFCD32702032” depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups .
Scientific Research Applications
“MFCD32702032” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrially, it is utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of “MFCD32702032” involves its interaction with specific molecular targets. It binds to particular receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “MFCD32702032” include other triazolo ring derivatives and methanesulfonate compounds. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness: What sets “MFCD32702032” apart is its unique combination of stability, solubility, and reactivity. These properties make it particularly suitable for specific applications in research and industry, where other similar compounds may not perform as effectively .
Conclusion
“MFCD32702032” is a compound with significant scientific and industrial relevance. Its unique properties and versatile applications make it a valuable subject of study and use in various fields. Whether in synthetic chemistry, biological research, or industrial production, “MFCD32702032” continues to contribute to advancements and innovations.
Properties
Molecular Formula |
C22H33NO7 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
tert-butyl N-[2-methoxy-3-(3-methoxyoxolan-3-yl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C22H33NO7/c1-20(2,3)29-18(24)23(19(25)30-21(4,5)6)16-11-9-10-15(17(16)26-7)22(27-8)12-13-28-14-22/h9-11H,12-14H2,1-8H3 |
InChI Key |
ILJKUGLHSHWLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1OC)C2(CCOC2)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















